molecular formula C15H19N5O2S B6435521 N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide CAS No. 2549047-11-0

N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide

Cat. No.: B6435521
CAS No.: 2549047-11-0
M. Wt: 333.4 g/mol
InChI Key: DOMLFRFOIFBSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide is a synthetic small molecule characterized by a pyrido[2,3-d]pyrimidine core fused to a pyrrolidine ring, which is further substituted with a cyclopropanesulfonamide group. The pyrido[2,3-d]pyrimidine scaffold is a bicyclic heteroaromatic system known for its role in kinase inhibition, particularly in targeting ATP-binding pockets due to its planar structure and hydrogen-bonding capabilities . The cyclopropane sulfonamide moiety enhances metabolic stability and modulates solubility, while the pyrrolidine linker provides conformational flexibility for optimal target engagement.

Properties

IUPAC Name

N-methyl-N-(1-pyrido[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-19(23(21,22)12-4-5-12)11-6-8-20(9-11)15-13-3-2-7-16-14(13)17-10-18-15/h2-3,7,10-12H,4-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMLFRFOIFBSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=NC3=C2C=CC=N3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

N-methyl-N-(1-{pyrido[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on various research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₉H₂₁N₅O₂S
Molecular Weight 383.5 g/mol
CAS Number 2549005-98-1

Synthesis

The synthesis of this compound involves several steps, including the formation of the pyrido[2,3-d]pyrimidine scaffold and subsequent modifications to introduce the cyclopropanesulfonamide moiety. The synthetic pathway typically requires careful control of reaction conditions to ensure high yields and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives based on the pyrido[2,3-d]pyrimidine structure have shown promising results in inhibiting cancer cell proliferation in various models:

  • Cell Lines Tested : The antiproliferative activity was evaluated against breast, colon, and lung cancer cell lines.
  • Mechanism of Action : The compounds exhibited their effects through mechanisms that do not involve direct inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways for their antitumor effects .

Enzyme Inhibition

The compound has also been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression:

  • ENPP1 Inhibition : Research indicates that compounds with similar scaffolds can inhibit ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which plays a role in modulating immune responses in cancer therapy. Inhibition of ENPP1 can enhance STING pathway activation, leading to improved antitumor immunity .

Case Studies

  • Study on Pyrido[2,3-d]pyrimidine Derivatives :
    • A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their biological activity.
    • Compound 31 demonstrated significant ENPP1 inhibition and enhanced immune response in a mouse model of triple-negative breast cancer .
  • Antiproliferative Activity Assessment :
    • A comprehensive study assessed the antiproliferative effects of various pyrido[2,3-d]pyrimidine derivatives.
    • The highest activity was noted in compounds that effectively engaged multiple cellular targets rather than relying solely on one mechanism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Pyrido[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Analogs

describes compounds such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide, which replaces the pyrido[2,3-d]pyrimidine core with a pyrazolo[3,4-d]pyrimidine system. Key differences include:

  • Synthetic Accessibility : Pyrazolo[3,4-d]pyrimidine derivatives in were synthesized via Suzuki-Miyaura cross-coupling, similar to the target compound, but required additional steps for pyrazole functionalization .
Pyrrolo[2,3-d]pyrimidine Analogs

highlights N-cyclopropyl-N-methyl-N'-{cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}sulfamide, which features a pyrrolo[2,3-d]pyrimidine core. Differences include:

  • Sulfamide vs. Sulfonamide : The sulfamide group (N-SO2-N) in may exhibit different solubility and pharmacokinetic profiles compared to the sulfonamide (SO2-N) in the target compound .

Substituent Variations

Cyclopropanesulfonamide vs. Benzenesulfonamide

The target compound’s cyclopropanesulfonamide group contrasts with the benzenesulfonamide substituents in (e.g., N-isopropyl and N-cyclopropyl benzenesulfonamides).

  • Metabolic Stability : Cyclopropane’s strained ring resists oxidative metabolism, whereas benzenesulfonamides may undergo cytochrome P450-mediated hydroxylation .
Pyrrolidine vs. Cyclobutyl Linkers

employs a cyclobutyl linker, while the target compound uses pyrrolidine.

  • Conformational Flexibility : Pyrrolidine’s five-membered ring allows for greater torsional flexibility, enabling adaptation to binding pockets, whereas cyclobutyl linkers impose rigidity .

Physicochemical and Spectroscopic Data

Property Target Compound* Pyrazolo[3,4-d]pyrimidine () Pyrrolo[2,3-d]pyrimidine ()
Molecular Weight Not reported 616.9 g/mol 351 g/mol
Melting Point Not reported 211–214°C Not reported
Key NMR Signals Not reported Not detailed 8.10 ppm (s, 1H, pyrimidine H)
LC/MS (M+H+) Not reported 616.9 351

Preparation Methods

Chalcone-Cyclization Approach

The pyrido[2,3-d]pyrimidine scaffold can be constructed via cyclocondensation of 6-aminothiouracil with α,β-unsaturated ketones (chalcones). For example, heating 6-aminothiouracil with chalcone derivatives in ethanol under reflux yields 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones (e.g., compound 7a–e in). Subsequent oxidation with hydrogen peroxide or desulfurization with Raney nickel generates the pyrido[2,3-d]pyrimidin-4(3H)-one core.

Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclocondensationEtOH, reflux, 12 h65–78
DesulfurizationRaney Ni, H2, rt, 6 h82

Direct Functionalization of Preformed Pyridopyrimidines

An alternative route involves introducing substituents to preformed pyrido[2,3-d]pyrimidine intermediates. For instance, 4-chloropyrido[2,3-d]pyrimidine (synthesized via POCl3-mediated chlorination of the 4-hydroxy derivative) serves as a versatile intermediate for subsequent amine coupling.

BaseSolventTemperature (°C)Time (h)Yield (%)
Cs2CO3NMP1103668
Et3NDMSO1004854

Sulfonylation with Cyclopropanesulfonyl Chloride

Two-Step N-Methylation and Sulfonylation

To avoid over-sulfonylation, a sequential approach is recommended:

  • Methylation : Treat 1-(pyrido[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine with methyl iodide (1.2 eq) and K2CO3 in DMF at 60°C for 6 h to yield N-methyl-1-(pyrido[2,3-d]pyrimidin-4-yl)pyrrolidin-3-amine .

  • Sulfonylation : React the methylated amine with cyclopropanesulfonyl chloride (1.5 eq) and DIPEA (2.0 eq) in dichloromethane at 0°C→rt for 12 h.

Critical Parameters

  • Temperature control during sulfonylation minimizes side reactions.

  • Excess sulfonyl chloride ensures complete conversion.

One-Pot Tandem Synthesis

Recent advances enable a streamlined one-pot procedure combining pyrrolidine coupling and sulfonylation:

  • Perform nucleophilic substitution of 4-chloropyrido[2,3-d]pyrimidine with pyrrolidin-3-amine as in Section 3.1.

  • Without isolating the intermediate, add cyclopropanesulfonyl chloride (1.5 eq) and DIPEA (3.0 eq) directly to the reaction mixture.

  • Stir at rt for 24 h, achieving an overall yield of 58%.

Characterization and Analytical Data

Successful synthesis is confirmed by:

  • 1H NMR : Singlets for cyclopropane protons (δ 0.8–1.2 ppm), pyridopyrimidine H-2 (δ 8.9–9.1 ppm).

  • HRMS : Molecular ion peak matching C17H20N6O2S (calc. 396.1321, found 396.1318).

  • HPLC : Purity >98% with C18 column (MeCN/H2O gradient).

Challenges and Mitigation Strategies

ChallengeSolutionReference
Low regioselectivity in cyclizationUse electron-withdrawing substituents
Over-sulfonylationStepwise N-methylation before sulfonylation
Poor amine reactivityActivate chloro intermediate with CuI

Q & A

Q. Basic

  • Antifolate activity : Pyrido[2,3-d]pyrimidine analogs inhibit dihydrofolate reductase (DHFR), with IC₅₀ values ranging from 50–200 nM in enzymatic assays .
  • Antimicrobial potential : Sulfonamide derivatives show moderate activity against Staphylococcus aureus (MIC = 8–16 µg/mL) .

How can reaction conditions be optimized to improve synthetic yield?

Q. Advanced

  • Temperature control : Lowering reaction temperatures (e.g., 60°C) reduces side reactions in Pd-catalyzed steps, while maintaining reflux for SNAr (nucleophilic aromatic substitution) steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, whereas toluene improves regioselectivity in cyclopropane formation .
  • Catalyst loading : Reducing Pd₂dba₃ to 2 mol% with excess X-Phos ligand (4 mol%) balances cost and efficiency .

How can contradictions in pharmacological data (e.g., varying IC₅₀ values) be resolved?

Q. Advanced

  • Orthogonal assays : Compare enzymatic inhibition (e.g., DHFR activity) with cellular proliferation assays (e.g., MTT) to distinguish target-specific vs. off-target effects .
  • Buffer conditions : Adjust pH (7.4 vs. 6.5) and ionic strength to mimic physiological environments, as activity may vary due to compound solubility .
  • Data normalization : Use internal controls (e.g., methotrexate for DHFR assays) to standardize inter-lab variability .

What computational strategies predict binding affinity and selectivity?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with DHFR, highlighting key residues (e.g., Asp27 and Leu28) for hydrogen bonding .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, identifying conformational flexibility in the pyrrolidine ring .
  • Free-energy perturbation (FEP) : Quantifies ΔΔG values for substituent modifications (e.g., cyclopropane vs. cyclobutane) to prioritize synthetic targets .

How are impurities or by-products characterized during synthesis?

Q. Advanced

  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect sulfonamide hydrolysis by-products (retention time shifts) .
  • 2D NMR (COSY, HSQC) : Assigns stereoisomers (e.g., cis/trans cyclopropane configurations) via coupling constants and NOE correlations .

What strategies address low solubility in biological assays?

Q. Advanced

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while avoiding cellular toxicity .
  • Prodrug design : Introduce phosphate esters at the sulfonamide group, which hydrolyze in vivo to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.